REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:16](OC(=O)C)(=[O:18])[CH3:17].N1C=CC=CC=1>O1CCOCC1>[C:16]([NH:1][C:2]1[CH:11]=[C:10]([C:12]([F:13])([F:14])[F:15])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5])(=[O:18])[CH3:17]
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Name
|
|
Quantity
|
5.34 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
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6 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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4 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
|
CUSTOM
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Details
|
After 60 hours of stirring at 80° C.
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
the solution was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
the residue was dissolved into ethyl acetate
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Type
|
WASH
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Details
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The organic layer was washed with 2M sodium carbonate, 10% aqueous HCl, water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography (ISCO, 5%-20% ethyl acetate in hexanes)
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |